Diphenylmethane-4,4'-disulfonamide
Description
Diphenylmethane-4,4'-disulfonamide (CAS 535-66-0), also known as nirexon, is a sulfonamide derivative of diphenylmethane. Its molecular structure consists of two benzene rings linked by a methylene group, with sulfonamide (-SO₂NH₂) groups at the para positions (Figure 1). The compound exhibits polymorphism, with Form II characterized by a dihedral angle of 70.8° between the benzene rings and a three-dimensional hydrogen-bonding network involving N–H···O and N–H···N interactions .
Properties
CAS No. |
535-66-0 |
|---|---|
Molecular Formula |
C13H14N2O4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2,(H2,14,16,17)(H2,15,18,19) |
InChI Key |
YYAMOMYEENPVSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The diphenylmethane backbone is common among several industrially relevant compounds. Key derivatives include:
4,4'-Methylenedianiline (MDA)
- CAS : 101-77-9
- Functional Groups : Primary amines (-NH₂).
- Properties: MDA is a precursor for polymers and epoxy resins.
- Applications : Used in epoxy hardeners and polyurethane intermediates.
Diphenylmethane-4,4'-diisocyanate (MDI)
- CAS : 101-68-8
- Functional Groups : Isocyanate (-NCO).
- Properties : MDI is a mixture of isomers (e.g., 4,4'-, 2,4'-, and 2,2'-diisocyanates) and oligomers. It reacts with polyols to form polyurethanes, leveraging the high reactivity of isocyanate groups .
- Applications : Dominates the polyurethane industry (foams, adhesives).
4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base)
- CAS : 101-61-1
- Functional Groups: Dimethylamino (-N(CH₃)₂).
- Properties : A crystalline solid used in dye synthesis and as an analytical reagent for lead detection. Less reactive than MDA or MDI due to electron-donating dimethyl groups .
4,4'-Sulfonyldiphenol
Structural and Property Analysis
Key Differentiators
Reactivity :
- MDI’s isocyanate groups enable rapid polymerization, unlike the sulfonamide’s hydrogen-bonded stability .
- MDA’s amines are prone to oxidation and require careful handling .
Polymorphism :
- The sulfonamide’s polymorphic behavior (Form I vs. Form II) is unique among the compared compounds, impacting its crystallinity and solubility .
Applications :
- MDI dominates industrial polymer markets, while the sulfonamide’s niche may lie in drug design due to its stable hydrogen-bonding motifs.
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